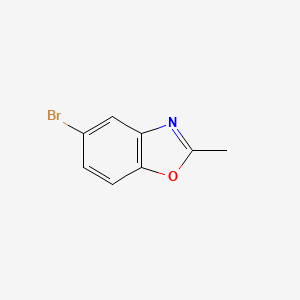

5-Bromo-2-methyl-1,3-benzoxazole

描述

Overview of Benzoxazole (B165842) Scaffold in Heterocyclic Chemistry

The benzoxazole scaffold is a prominent and privileged heterocyclic system in organic chemistry. nih.govnih.govresearchgate.net It consists of a benzene (B151609) ring fused to an oxazole (B20620) ring, creating an aromatic organic compound with the molecular formula C₇H₅NO. wikipedia.org This fusion imparts a relatively stable, yet reactive structure that serves as a valuable starting point for the synthesis of more complex, often bioactive, molecules. wikipedia.org The benzoxazole nucleus is a key feature in a variety of natural products and has become a cornerstone in the development of synthetic pharmaceuticals. nih.govnih.gov Its importance is underscored by its frequent appearance in drug discovery programs and its use as a foundational structure for new biological materials. nih.gov The inherent aromaticity of the benzoxazole system provides stability, while the heteroatoms (nitrogen and oxygen) create reactive sites that allow for diverse functionalization. wikipedia.org

Academic Relevance of Benzoxazole Derivatives in Chemical Sciences

The academic and industrial interest in benzoxazole derivatives stems from their wide spectrum of demonstrated biological and pharmacological activities. nih.govresearchgate.net These compounds are extensively studied in medicinal chemistry for their potential as antiproliferative, anti-inflammatory, antibacterial, antifungal, anticancer, and antiviral agents. nih.govnih.govresearchgate.netmdpi.com The versatility of the benzoxazole core allows for the synthesis of large libraries of derivatives, which are then screened for various therapeutic applications. researchgate.net Beyond medicine, benzoxazole derivatives have found applications in materials science, particularly as optical brighteners in detergents, and in the field of organic electronics. wikipedia.orgmdpi.com The existence of several marketed drugs containing the benzoxazole moiety, such as the nonsteroidal anti-inflammatory drug (NSAID) flunoxaprofen, validates the scaffold's significance in pharmaceutical sciences. wikipedia.orgnih.gov Furthermore, their utility extends to agrochemicals, where they have been investigated for herbicidal and insecticidal properties. mdpi.com

Specific Focus on Halogenated and Alkyl-Substituted Benzoxazoles

Within the vast family of benzoxazole derivatives, halogenated and alkyl-substituted variants represent a particularly significant subclass. The introduction of a halogen atom, such as bromine or chlorine, onto the benzoxazole ring is a key synthetic strategy. mdpi.com Halogens act as important functional handles, particularly for transition-metal-catalyzed cross-coupling reactions, enabling the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds. This greatly expands the chemical space accessible from a single halogenated precursor. The presence of an electron-withdrawing halogen can also influence the molecule's electronic properties and reactivity. globalresearchonline.net

Similarly, alkyl substituents, such as a methyl group, play a crucial role in modifying the properties of the benzoxazole core. Alkyl groups can affect the molecule's lipophilicity, steric profile, and metabolic stability, which are all critical parameters in drug design. The combination of both halogen and alkyl substituents on the benzoxazole scaffold allows for fine-tuning of its physicochemical and biological properties, making these derivatives highly valuable for structure-activity relationship (SAR) studies.

Rationale for Comprehensive Research on 5-Bromo-2-methyl-1,3-benzoxazole

The focused investigation of this compound is justified by its unique structural features, which make it a highly versatile building block in synthetic and medicinal chemistry. This compound combines the key attributes of both a halogenated and an alkyl-substituted benzoxazole.

Chemical Compound Data

| Compound Name |

| This compound |

| 5-Bromo-1,3-benzoxazole |

| 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole |

| 5-Bromo-2-(methylsulfonyl)-1,3-benzoxazole |

| 2-Benzyl-5-bromobenzo[d]oxazole |

| 5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one |

| Flunoxaprofen |

| Tafamidis |

Properties of this compound

| Property | Value | Source |

| CAS Number | 5676-56-2 | sigmaaldrich.comcalpaclab.com |

| Molecular Formula | C₈H₆BrNO | sigmaaldrich.comcalpaclab.com |

| Molecular Weight | 212.04 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 61-65 °C | sigmaaldrich.com |

| SMILES String | Cc1nc2cc(Br)ccc2o1 | sigmaaldrich.com |

| InChI Key | ZBCCSPFGJDVVJB-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCCSPFGJDVVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435663 | |

| Record name | 5-Bromo-2-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5676-56-2 | |

| Record name | 5-Bromo-2-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methyl-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and High Resolution Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published experimental data for the ¹H NMR or ¹³C NMR spectra of 5-Bromo-2-methyl-1,3-benzoxazole could be located. Therefore, a detailed analysis of its proton environment, connectivity, and carbon skeleton is not possible.

Proton NMR (¹H NMR) for Proton Environment and Connectivity

Specific chemical shifts, coupling constants, and multiplicity patterns for the aromatic and methyl protons are not available in the public domain.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The characteristic chemical shifts for the eight carbon atoms in the this compound structure, including the methyl carbon, the C2 carbon of the oxazole (B20620) ring, and the carbons of the brominated benzene (B151609) ring, have not been experimentally reported.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Without primary ¹H and ¹³C NMR data, no analysis of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) can be performed. These techniques are crucial for definitively assigning proton and carbon signals and establishing the connectivity within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

No experimentally obtained IR or Raman spectra for this compound are publicly available. A vibrational analysis, which would identify characteristic frequencies for C-H, C=N, C-O, and C-Br bonds within the molecule, cannot be conducted.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Fragmentation Pathways and Isotopic Patterns

While the molecular weight is known to be approximately 212.04 g/mol , no experimental mass spectra or high-resolution mass spectrometry data have been published. sigmaaldrich.comscribd.com This prevents any detailed discussion of its fragmentation pathways under ionization. Furthermore, a definitive analysis of the isotopic pattern, which would be characteristic due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br), cannot be presented without experimental data. Predicted mass spectral data for related but distinct compounds are available but are not applicable here. uni.luuni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, offering insights into bond lengths, bond angles, and intermolecular interactions.

For a compound like this compound, obtaining a single crystal of suitable quality is the first critical step. This is typically achieved through slow evaporation of a saturated solution or by cooling a hot, saturated solution. Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While a specific crystal structure for this compound is not widely available in open literature, a hypothetical dataset based on similar small organic molecules is presented below to illustrate the type of information obtained from such an analysis.

Interactive Table: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.58 |

| b (Å) | 9.23 |

| c (Å) | 12.45 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 870.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.625 |

| R-factor (%) | 4.5 |

This data is illustrative and based on typical values for similar organic compounds.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of a compound and for separating it from reaction byproducts or other impurities. The choice of technique depends on the volatility and polarity of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. The purity of this compound, which is a solid at room temperature, can be effectively determined by HPLC. A purity level of ≥98% is often reported by commercial suppliers. chemimpex.com

The method involves injecting a solution of the sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector at the end of the column measures the concentration of the eluted components as a function of time, generating a chromatogram.

For a compound like this compound, a reversed-phase HPLC method is commonly employed.

Interactive Table: Illustrative HPLC Conditions for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Rt) | Approximately 5.8 min (illustrative) |

These conditions are based on general methods for the analysis of similar aromatic compounds and serve as a starting point for method development.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. This compound, with a reported boiling point of 265 °C, can be analyzed by GC-MS. chemimpex.com

In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas flows through the column and carries the sample components, which are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, providing a unique mass spectrum that can be used for identification.

Interactive Table: Typical GC-MS Parameters for the Analysis of Halogenated Benzoxazoles

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 50-500 amu |

These parameters are illustrative and based on general methods for the analysis of similar halogenated aromatic compounds.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a chemical reaction, identify compounds present in a mixture, and determine the purity of a substance. In the synthesis of 2-substituted benzoxazoles, TLC is an essential tool to track the conversion of reactants to products.

A small spot of the reaction mixture is applied to a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate. The plate is then placed in a sealed chamber with a solvent system (mobile phase). As the mobile phase ascends the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. This results in the separation of the components as distinct spots.

The choice of mobile phase is crucial for achieving good separation. For benzoxazole (B165842) derivatives, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often used.

Interactive Table: Example TLC System for Monitoring the Synthesis of Substituted Benzoxazoles

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate:n-Hexane (e.g., 3:7 v/v) |

| Visualization | UV light (254 nm) |

| Typical Rf Values | Reactants and products will have distinct Rf values, allowing for easy monitoring of reaction progress. For instance, the product, being generally less polar than the starting amine, would have a higher Rf value. |

The mobile phase composition may need to be optimized depending on the specific reactants and intermediates involved in the synthesis.

Computational and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule.

Density Functional Theory (DFT) Calculations

DFT is a popular and effective method for investigating the electronic structure and properties of molecules. nih.govcosmosscholars.com Studies on similar benzoxazole (B165842) compounds often employ DFT to calculate optimized geometry, vibrational frequencies, and electronic parameters. nih.govresearchgate.net However, specific DFT calculation results for 5-Bromo-2-methyl-1,3-benzoxazole are not documented in the available research.

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Orbitals)

The analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between these orbitals (ΔE) indicates the molecule's propensity to undergo chemical reactions. cosmosscholars.com For various other benzoxazole and bromo-substituted heterocyclic derivatives, HOMO-LUMO analyses have been performed to predict their reactivity. nih.govresearchgate.netcosmosscholars.com A specific HOMO-LUMO energy gap value for this compound has not been published in the reviewed sources.

Charge Distribution Analysis (Mulliken and Natural Population Analysis)

Mulliken and Natural Population Analysis (NPA) are methods used to determine the partial atomic charges within a molecule, offering insights into its electrophilic and nucleophilic sites. researchgate.netresearchgate.net While these are standard computational procedures, often included in DFT studies of heterocyclic compounds, the specific charge distribution data for each atom in this compound is not available. Both Mulliken and NPA methods have their own theoretical basis and can sometimes yield different results, with NPA often considered more stable with respect to the choice of basis set. researchgate.netuni-muenchen.de

Electrostatic Potential Surfaces

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. It illustrates the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential). researchgate.net While MEP maps are a common feature in the computational analysis of related compounds, a specific MEP surface for this compound is not present in the available literature.

Reactivity Indices and Prediction of Reaction Sites

Global and local reactivity descriptors, derived from DFT calculations, are used to predict the most reactive sites in a molecule. These indices include electronegativity, chemical hardness, softness, and the Fukui function. Such analyses have been performed for other benzoxazoles to understand their reactivity patterns, but not specifically for this compound. nih.gov

Molecular Dynamics (MD) Simulations

MD simulations are used to study the physical movement of atoms and molecules over time, providing insights into the conformational stability and dynamics of a compound, often in a biological context like its interaction with a protein. researchgate.netcosmosscholars.com While MD simulations have been crucial in studying the stability of various benzoxazole derivatives in complex environments, no such studies have been published for this compound. researchgate.net

Conformational Analysis and Stability

The conformational preferences of a molecule are critical determinants of its biological activity and physical properties. For this compound, the core benzoxazole ring system is aromatic and thus relatively planar. researchgate.net The primary conformational flexibility arises from the rotation of the methyl group at the 2-position.

Solvent Effects on Molecular Behavior

The surrounding solvent can significantly influence the behavior of a molecule, affecting its absorption and fluorescence spectra (solvatochromism), stability, and reactivity. The study of solvent effects provides insights into how a molecule will behave in different chemical environments, including biological systems.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Ligand-Protein Interaction Predictions

While specific docking studies for this compound are not extensively documented in publicly available literature, the broader class of benzoxazole derivatives has been the subject of numerous molecular docking investigations against various protein targets. These studies provide a framework for predicting the potential interactions of this compound.

For instance, benzoxazole derivatives have been docked against protein targets such as the main protease of COVID-19, cyclooxygenase (COX) enzymes, and various kinases. nih.govresearchgate.netcsfarmacie.cz These studies reveal that the benzoxazole scaffold can fit into the binding pockets of these proteins, forming key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with amino acid residues. The bromine atom at the 5-position of this compound can potentially form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Target Affinity and Binding Modes

The affinity of a ligand for its target protein is often quantified by a docking score, which is an estimation of the binding free energy. Lower docking scores typically indicate a higher binding affinity.

In docking studies of various benzoxazole derivatives, a range of docking scores has been reported depending on the specific derivative and the protein target. For example, some benzoxazole derivatives have shown docking scores comparable to or even better than known inhibitors of certain enzymes. researchgate.netacs.org The binding modes predicted by these studies often show the benzoxazole ring system occupying a hydrophobic pocket within the protein's active site, with substituents at the 2- and 5-positions making specific contacts with the surrounding residues. The 2-methyl group of this compound would likely be involved in hydrophobic interactions, while the 5-bromo substituent could interact with either hydrophobic or specific halogen-bonding pockets.

Table 1: Examples of Molecular Docking Studies on Benzoxazole Derivatives

| Derivative Class | Protein Target | Reported Docking Scores (kcal/mol) | Reference |

| 2-substituted benzoxazoles | mTOR protein (4JT5) | -7.084 to -7.426 | researchgate.net |

| Benzoxazole derivatives | COVID-19 Main Protease (6LU7) | Not specified | nih.gov |

| 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazoles | Asp kinase of Mycobacterium tuberculosis | Highest binding energy observed for certain derivatives | sciensage.info |

| 4-Chloro-1,3-benzoxazole derivatives | Anticancer receptor (2A91) | Not specified | biotech-asia.org |

Structure-Based Computational Design Approaches

Structure-based computational design leverages the three-dimensional structural information of a biological target to design novel ligands with high affinity and selectivity. This approach has been successfully applied to the development of benzoxazole-based inhibitors for various therapeutic targets. nih.govnih.gov

The general workflow involves identifying a binding site on the target protein, often from an X-ray crystal structure or a homology model, and then using computational algorithms to design or screen for molecules that fit into this site and make favorable interactions. For the benzoxazole scaffold, computational design strategies might involve modifying the substituents at various positions to optimize binding. For example, the methyl group at the 2-position could be replaced with other alkyl or aryl groups to better fill a hydrophobic pocket, and the bromine at the 5-position could be substituted with other halogens or functional groups to enhance interactions with the protein. esisresearch.org

Structure-activity relationship (SAR) studies, often guided by computational analysis, are crucial in this process. researchgate.netmdpi.com They help in understanding how different chemical modifications affect the biological activity of the compounds. For benzoxazoles, SAR studies have shown that the nature and position of substituents on the benzoxazole ring can significantly influence their inhibitory potency against various targets. esisresearch.org

Biological Activities and Molecular Mechanisms of Action

Antimicrobial Activity and Mechanisms

Benzoxazole (B165842) derivatives have demonstrated considerable antimicrobial activity. nih.gov Studies indicate that these compounds possess a broad spectrum of activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov

Research has shown that derivatives of the benzoxazole skeleton exhibit notable antibacterial properties. The nature and position of substituents on the benzoxazole ring strongly influence the antibacterial effect. researchgate.net

Specifically, derivatives of 3-(2-benzoxazol-5-yl)alanine where a bromine atom is introduced into the benzoxazole ring have shown increased activity, particularly against Gram-positive bacteria such as Bacillus subtilis. nih.gov Other benzoxazole derivatives have been found to be most effective against Staphylococcus aureus isolates. researchgate.net While some benzoxazoles are more active against Gram-positive bacteria, certain 5(or 6)-methyl-2-substituted benzoxazoles have demonstrated significant activity against the Gram-negative bacterium Pseudomonas aeruginosa. nih.govresearchgate.net

Table 1: Antibacterial Activity of Selected Benzoxazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| H-Box(4PyBr)-OMe | Bacillus subtilis (Gram-positive) | Active, MIC lower than non-brominated analogue | nih.gov |

| Benzoxazole derivatives (unspecified) | Staphylococcus aureus (Gram-positive) | MIC90 of 25-50 µg/ml | researchgate.net |

| 5(or 6)-methyl-2-substituted benzoxazoles | Pseudomonas aeruginosa (Gram-negative) | MIC of 25 µg/ml | nih.gov |

Bacterial biofilm formation is a significant factor in antimicrobial resistance, creating a protective barrier for bacteria. nih.gov The inhibition of this process is a key therapeutic strategy. nih.gov While direct studies on the anti-biofilm properties of 5-Bromo-2-methyl-1,3-benzoxazole are not prevalent, research on related heterocyclic structures suggests potential efficacy. For instance, compounds like 4-benzylidene-2-methyl-oxazoline-5-one have been shown to hinder biofilm formation, indicating that the core heterocyclic structure can play a role in this mechanism. umz.ac.ir Natural furanones have also demonstrated the ability to control the multicellular behavior of Gram-positive bacteria by reducing biofilm thickness and the viability of cells within the biofilm. psu.edu

A primary proposed mechanism for the antibacterial action of benzoxazole derivatives is the inhibition of DNA gyrase. researchgate.net DNA gyrase is a type II topoisomerase that is essential for maintaining the topology of DNA during replication and is a validated target for antibiotics. researchgate.netekb.eg The inhibition of this enzyme leads to the disruption of cell division and ultimately bacterial cell death. ekb.eg Because DNA gyrase is present in all bacteria but absent in higher eukaryotes, it serves as a selective and effective target for antibacterial agents. researchgate.net Some benzoxazole derivatives function as ATP-competitive inhibitors of DNA gyrase. nih.gov

Derivatives of this compound have shown promising antifungal capabilities. researchgate.net A significant portion of studied benzoxazole derivatives exhibit antifungal properties, including against pathogenic strains like Candida albicans. nih.gov

A derivative, 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone, displayed notable activity against C. albicans. researchgate.net Similarly, the derivative 5-methyl-2-(p-chlorobenzyl)benzoazole was found to have the same potency against C. albicans as reference drugs like oxiconazole (B1677861) and haloprogin, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/ml. nih.gov Other synthesized benzoxazole analogues have also shown efficacy against fungal strains such as Aspergillus niger. nih.gov

Table 2: Antifungal Activity of Selected Benzoxazole Derivatives

| Compound/Derivative | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone (6a) | Candida albicans SC5314 | MICP = 16 µg/mL | researchgate.net |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Candida albicans | Active | nih.gov |

| 5-methyl-2-(p-chlorobenzyl)benzoazole (IVb) | Candida albicans | MIC of 6.25 µg/ml | nih.gov |

| Unspecified benzoxazole analogue (Compound 1) | Candida albicans | MIC = 0.34 × 10⁻³ µM | nih.gov |

Antibacterial Efficacy (Gram-positive and Gram-negative bacteria)

Anticancer Activity and Mechanisms

The benzoxazole scaffold is a prominent feature in compounds tested for their potential as anticancer agents. nih.govnih.gov Research has focused on the design and synthesis of novel benzoxazole derivatives as potential inhibitors of enzymes crucial for cancer progression, such as VEGFR-2, and as inducers of apoptosis. nih.gov

Derivatives of benzoxazole have demonstrated significant cytotoxic activity against various human cancer cell lines. nih.gov The substitution at the 5-position of the benzoxazole ring appears to be important for this activity. nih.gov

A newly synthesized derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, exhibited clear dose-dependent toxic effects against both MCF-7 (estrogen receptor-positive) and MDA-MB (receptor-negative) human breast cancer cell lines. bibliomed.org This compound showed significant anticancer effects by promoting apoptosis and reducing angiogenesis. bibliomed.orgresearchgate.net Studies on other series of benzoxazole derivatives revealed potent inhibitory activities against MCF-7 and HepG2 (human liver cancer) cell lines. nih.gov In some cases, benzoxazole derivatives have shown selective toxicity, being more harmful to cancer cells than to normal cells. nih.gov

Table 3: Cytotoxicity of Selected Benzoxazole Derivatives Against Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 5-amino-2-[p-bromophenyl]-benzoxazole [BB] | MCF-7 (Breast) | 28 nM | bibliomed.org |

| 5-amino-2-[p-bromophenyl]-benzoxazole [BB] | MDA-MB (Breast) | 22 nM | bibliomed.org |

| Series of benzoxazole derivatives | MCF-7 (Breast) | 4.054 ± 0.17 to 32.53 ± 1.97 µM | nih.gov |

| Series of benzoxazole derivatives | HepG2 (Liver) | 3.22 ± 0.13 to 32.11 ± 2.09 µM | nih.gov |

Biological Activities and Molecular Mechanisms of this compound

The chemical compound this compound and its derivatives are subjects of scientific investigation due to their diverse biological activities. Research has explored their potential as anticancer, anticonvulsant, anti-inflammatory, and antiviral agents. These activities are rooted in the specific molecular mechanisms through which these compounds interact with cellular components and signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

Derivatives of benzoxazole have demonstrated the ability to induce apoptosis, or programmed cell death, and cause cell cycle arrest in cancerous cells. nih.gov This is a crucial mechanism for their potential anticancer effects, as it helps to control the proliferation of malignant cells.

For instance, a benzoxazole derivative known as K313 has been shown to reduce the viability of human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells. nih.gov This effect is achieved, in part, by inducing a moderate arrest of the cell cycle at the G0/G1 phase. nih.gov In addition to halting cell cycle progression, K313 also triggers apoptosis in these cancer cell lines. nih.gov The process of apoptosis is a key target in cancer therapy, and the ability of benzoxazole derivatives to activate this pathway is a significant area of research.

Specific Molecular Targets and Signaling Pathways

The pro-apoptotic activity of benzoxazole derivatives is linked to their interaction with specific molecular targets and signaling pathways. In the case of the benzoxazole derivative K313, its apoptotic effect is associated with the activation of the mitochondrial pathway of apoptosis. nih.gov

Key events in this pathway include a decrease in the mitochondrial membrane potential (MMP) and the activation of a cascade of enzymes known as caspases. nih.gov Specifically, K313 treatment leads to the activation of caspase-9 and caspase-3, as well as the cleavage of poly ADP-ribose polymerase (PARP). nih.gov Furthermore, the cleavage of Bid, mediated by caspase-8, is also observed, which can contribute to the disruption of the mitochondrial membrane. nih.gov

Another important molecular target is the mTOR/p70S6K signaling pathway, which plays a crucial role in cell survival and proliferation. The benzoxazole derivative K313 has been found to downregulate the phosphorylation of the p70S6K protein, indicating an inhibition of this pathway. nih.gov Additionally, K313 has been observed to block autophagic flux, as evidenced by the accumulation of LC3-II and p62 proteins. nih.gov

Anticonvulsant Activity and Mechanisms

Benzoxazole derivatives have been investigated for their potential as anticonvulsant agents to treat neurological disorders like epilepsy. nih.gov Their effectiveness is often evaluated in various animal models of seizures, and the underlying mechanisms are being explored.

Evaluation in Seizure Models

The anticonvulsant properties of benzoxazole derivatives are commonly tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. nih.govresearchgate.net These models represent different types of seizures and help to characterize the profile of potential antiepileptic drugs. nih.gov For example, a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones showed anti-MES activities, with one compound, 4g, being particularly potent against both MES- and PTZ-induced seizures. nih.gov

Further evaluation of promising compounds may involve other seizure models, such as those induced by 3-mercaptopropionic acid (3-MP) and bicuculline (B1666979) (BIC), to better understand their spectrum of activity. nih.gov The 6 Hz seizure test is another model used to identify compounds that may be effective against therapy-resistant partial seizures. nih.gov

Correlation with Molecular Lipophilicity

The effectiveness of some anticonvulsant compounds can be related to their physicochemical properties, such as lipophilicity. While the provided search results mention the importance of a pharmacophore model with four binding sites for anticonvulsant activity, a direct and detailed correlation between the molecular lipophilicity of this compound itself and its anticonvulsant activity is not explicitly detailed in the provided search results. researchgate.net However, studies on related benzoxazole derivatives suggest that substitutions at the hydrophobic site can lead to better activity. researchgate.net

Anti-Inflammatory Activity

Benzoxazole derivatives have demonstrated notable anti-inflammatory properties. nih.govacs.org Inflammation is a complex biological response implicated in a wide range of diseases.

Research has shown that certain 2-(2-arylphenyl)benzoxazoles can selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation. acs.org Some of these compounds exhibited in vivo anti-inflammatory potency comparable or even better than clinically used nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib (B62257) and diclofenac. acs.org Furthermore, other benzoxazolone derivatives have been identified as inhibitors of myeloid differentiation protein 2 (MD2), which plays a crucial role in the inflammatory process by sensing lipopolysaccharides (LPS). nih.gov These compounds demonstrated significant anti-inflammatory activity by inhibiting the production of the pro-inflammatory cytokine IL-6. nih.gov

Antiviral Activity (e.g., Anti-HIV)

The benzoxazole scaffold has been recognized for its potential in developing antiviral agents, including those targeting the human immunodeficiency virus (HIV). nih.gov Benzoxazole derivatives have been reported to possess antiviral properties. nih.gov While the direct anti-HIV activity of this compound is not specified in the provided results, the broader class of benzoxazole derivatives has shown promise in this area. For instance, some benzothiazine derivatives, which are structurally related to benzoxazoles, have been synthesized and screened for their anti-HIV-1 activity, with several compounds showing inhibitory effects. nih.gov

Other Reported Biological Activities

The versatility of the benzoxazole ring allows for substitutions that modulate its biological profile, leading to a range of therapeutic potentials.

Antitubercular Activity: The rise of multidrug-resistant Mycobacterium tuberculosis (MTB) necessitates the discovery of novel therapeutic agents. researchgate.net The benzoxazole heterocycle has been identified as a promising scaffold in the development of new anti-TB drugs. researchgate.net Although many derivatives have been synthesized and shown promise, none have yet advanced to the preclinical hit-to-lead optimization stage. researchgate.net Research has focused on expanding the structure-activity relationship (SAR) for benzoxazole-based compounds that inhibit inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the biosynthesis of guanine (B1146940) nucleotides in MTB. nih.gov Inhibition of this pathway is a potential strategy for developing new antitubercular agents. nih.gov

Antioxidant Activity: Several studies have highlighted the antioxidant potential of benzoxazole derivatives. mdpi.cominnovareacademics.innih.gov These compounds have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation. For instance, certain 2-amino-N-(substituted alkyl) benzoxazole-5-carboxamides have been assessed for their free radical scavenging activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. innovareacademics.in In one study, the compound 2-amino-N-isopropyl-benzoxazole-5-carboxamide (Vf) demonstrated significant antioxidant activity, suggesting its potential as a dual anti-inflammatory and antioxidant agent. innovareacademics.in Furthermore, benzoxazolinone derivatives have been synthesized and tested for their ability to inhibit the copper-induced oxidation of low-density lipoprotein (LDL), indicating their potential protective role against oxidative stress. nih.govresearchgate.net

Anti-allergic Activity: Certain derivatives of benzoxazole have demonstrated potent anti-allergic properties. google.comgoogle.com Specifically, esters of benzoxazole-2-carboxylic acid have been found to act as inhibitors of histamine (B1213489) release from mast cells, which is a key mechanism in allergic reactions. google.comepo.org This activity makes them valuable candidates for the treatment of allergic conditions like asthma. epo.org

Antihyperglycemic Activity: The benzoxazole moiety has been explored for its potential in managing diabetes. The general class of benzoxazoles is reported to have hypoglycemic properties. innovareacademics.in While direct studies on this compound are limited, related heterocyclic structures have been investigated. For example, various benzothiazole (B30560) derivatives, which are structurally similar to benzoxazoles, have been shown to possess antidiabetic activity. nih.gov

Antidepressant Activity: The benzoxazole scaffold is being investigated for its potential in treating central nervous system disorders, including depression. researchgate.netwjpsonline.com It is suggested that agents that interact with serotonin (B10506) receptors, such as 5-HT1A and 5-HT2A, could have beneficial effects on depression. wjpsonline.com Several psychotropic agents incorporating benzoxazole or the related benzothiazole moieties have shown binding affinity for these receptors. wjpsonline.com The antidepressant-like activity of these derivatives has been evaluated in animal models, including the forced swimming test and tail suspension test. nih.govwjpsonline.comnih.gov Mechanistic studies suggest that the antidepressant effects may involve the serotonergic system. nih.gov

Table 1: Summary of Investigated Biological Activities of Benzoxazole Derivatives

| Biological Activity | Findings | Relevant Models/Assays | References |

| Antitubercular | The benzoxazole scaffold is a promising core for new anti-TB agents, with some derivatives inhibiting M. tuberculosis IMPDH. | In vitro assays against M. tuberculosis, enzyme inhibition assays. | nih.gov, researchgate.net |

| Antioxidant | Derivatives show free radical scavenging and inhibition of LDL oxidation. | DPPH radical scavenging assay, copper-mediated LDL oxidation model. | mdpi.com, innovareacademics.in, nih.gov, researchgate.net |

| Anti-allergic | Esters of benzoxazole-2-carboxylic acid inhibit histamine release from mast cells. | Inhibition of histamine release from passively sensitized rat mast cells. | google.com, google.com, epo.org |

| Antihyperglycemic | The general class of benzoxazoles is reported to have hypoglycemic properties. | General activity reports. | innovareacademics.in, nih.gov |

| Antidepressant | Derivatives show potential antidepressant-like effects, possibly through interaction with serotonin receptors (5-HT1A/2A). | Forced swimming test, tail suspension test, receptor binding assays. | researchgate.net, wjpsonline.com, nih.gov, nih.gov |

Phosphodiesterase 7 (PDE7) is an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP) and is considered a target for inflammatory and neurological diseases. nih.gov A high-throughput screen to identify novel PDE7 inhibitors has been developed, leading to the discovery of various chemical scaffolds. nih.gov However, based on the available search results, there is no direct information linking this compound or the broader benzoxazole class of compounds to PDE7 inhibition. The known classes of PDE7 inhibitors primarily include structures like quinazolinones, thiadiazines, and pyrimidines. nih.gov

Biological Isosterism with Naturally Occurring Nucleotides

Biological isosteres are molecules or groups that have similar physical or chemical properties and produce broadly similar biological effects. The benzoxazole ring system has been recognized as a structural isostere of naturally occurring purine (B94841) bases like adenine (B156593) and guanine. wjpsonline.com This similarity allows benzoxazole-containing compounds to interact with biological macromolecules that normally bind to purine nucleotides. nih.govwjpsonline.com

A key example is the interaction of benzoxazole-based inhibitors with inosine 5'-monophosphate dehydrogenase (IMPDH). nih.gov X-ray crystallography has revealed that the aromatic system of a benzoxazole inhibitor can engage in π-π stacking interactions with the purine base of the enzyme's substrate, inosine monophosphate (IMP), mimicking the natural substrate's binding. nih.gov This isosterism is a fundamental principle in the design of antimetabolite drugs, including those with potential antitubercular activity. nih.gov

Metabolic Pathways and Pharmacokinetic Considerations

The metabolic fate and pharmacokinetic profile of a compound are critical for its development as a drug. For the benzoxazole class, these properties are influenced by the specific substitution patterns on the heterocyclic ring. humanjournals.comnih.gov

Generally, benzoxazole derivatives, like other related heterocyclic compounds such as benzimidazoles, can undergo first-pass metabolism in the liver, leading to the formation of both active and inactive metabolites. ibmc.msk.ru The bioavailability of benzoxazoles can be variable. nih.gov Computational (in silico) studies to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties are often employed in the early stages of drug discovery. For some related benzothiazole derivatives, these predictions have suggested the potential for good pharmacokinetic profiles. nih.gov A comprehensive review of the pharmacokinetic properties of oxazole-based compounds is available, though specific data for this compound is not detailed. researchgate.net

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Design Principles for Benzoxazole-Based Bioactive Compounds

The design of bioactive benzoxazole (B165842) derivatives is a strategic endeavor, leveraging the inherent properties of the benzoxazole ring system and the targeted introduction of various functional groups. rsc.org The versatility of this scaffold allows for extensive modifications to enhance biological activity and selectivity. researchgate.net A fundamental approach involves the condensation of 2-aminophenols with a variety of reagents such as aldehydes, ketones, and carboxylic acids, which allows for the introduction of diverse substituents at the 2-position of the benzoxazole ring. rsc.orgresearchgate.netnih.gov

Impact of Substitution at Benzoxazole Ring Positions on Biological Activity

The biological profile of benzoxazole derivatives is profoundly influenced by the nature and position of substituents on the benzoxazole ring. SAR studies have consistently shown that minor structural modifications can lead to significant changes in potency and selectivity. nih.govresearchgate.net

Effect of Bromine at Position 5

The introduction of a bromine atom at the 5-position of the benzoxazole ring has been shown to have a notable impact on the biological activity of the resulting compounds. Bromine, being an electron-withdrawing group, can alter the electronic properties of the benzoxazole system. researchgate.net This substitution has been associated with enhanced antimicrobial and antiproliferative activities. researchgate.net For instance, some studies have reported that the presence of a bromo group at the meta-position of a substituted part of the molecule can improve its anti-proliferative activity against colon cancer cells. researchgate.net The presence of bromine can also influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Role of Other Substituents (e.g., aryl, methoxy (B1213986), chloromethyl)

Beyond the bromine at position 5 and the methyl group at position 2, the introduction of other substituents has been extensively explored to fine-tune the biological activity of benzoxazole derivatives.

Aryl groups at the 2-position have been shown to be crucial for various biological activities. For example, 2-arylphenyl benzoxazoles have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an important target for anti-inflammatory drugs. nih.gov The nature and substitution pattern of the aryl ring can significantly impact the potency and selectivity of these compounds. nih.gov Furthermore, the introduction of aryl groups can lead to compounds with large Stokes shifts, a desirable property for fluorescence microscopy applications. researchgate.net

Methoxy groups on an aryl substituent can also influence biological activity. In some cases, the presence of methoxy groups has been linked to antifungal activity. nih.gov However, the position of the methoxy group is critical; for instance, a study showed that a compound with three methoxy groups at positions 3, 4, and 5 of a phenyl ring was active, while a similar compound with methoxy groups at positions 2, 4, and 5 was not. nih.gov This suggests that both electronic and steric effects of the methoxy groups play a role.

Chloromethyl groups have also been utilized in the synthesis of benzoxazole derivatives. For example, 2-(chloromethyl)-1H-benzo[d]imidazole has been used as a starting material to synthesize more complex benzoxazole derivatives with potential anticancer and antimicrobial activities. nih.gov

Strategies for Enhancing Potency and Selectivity

Enhancing the potency and selectivity of benzoxazole derivatives is a primary goal in medicinal chemistry. Several strategies are employed to achieve this:

Scaffold Hopping: This approach involves replacing the core benzoxazole structure with other bicyclic ring systems like benzimidazole (B57391) or benzothiazole (B30560) to explore new chemical space and identify inhibitors with improved properties. nih.gov

Rational Drug Design: Utilizing computational tools such as molecular docking and 3D-QSAR modeling allows for the rational design of ligands that can selectively bind to the active site of a specific biological target. nih.gov This approach helps in predicting the binding affinity and interaction modes of novel derivatives, guiding the synthetic efforts towards more potent and selective compounds.

Introduction of Specific Functional Groups: The targeted introduction of functional groups that can form specific interactions (e.g., hydrogen bonds) with the target receptor can significantly enhance binding affinity and, consequently, potency. nih.gov For example, the introduction of a hydroxyl group that can form a hydrogen bond with an amino acid residue in the active site of an enzyme has been shown to improve activity. nih.gov

Modification of Physicochemical Properties: Altering the lipophilicity and other physicochemical properties of the molecule can improve its ADME profile, leading to better bioavailability and in vivo efficacy. researchgate.net

Development of Novel Derivatives for Specific Therapeutic Targets

The versatility of the benzoxazole scaffold has led to the development of novel derivatives targeting a wide array of therapeutic areas. rsc.orgresearchgate.net Researchers continuously synthesize and evaluate new series of substituted benzoxazoles to discover treatments for a broad spectrum of human diseases. researchgate.net

For instance, benzoxazole derivatives have been developed as:

Anticancer agents: By targeting enzymes like DNA topoisomerases and protein kinases, which are crucial for cancer cell growth and proliferation. researchgate.net

Antimicrobial agents: Exhibiting activity against various bacteria and fungi, with some derivatives showing potency comparable to or even better than existing antibiotics. nih.govnih.gov

Anti-inflammatory agents: Through the selective inhibition of enzymes like COX-2. nih.gov

Antiviral agents: Showing potential in inhibiting viruses such as HIV-1. researchgate.net

The ongoing research in this field continues to uncover new biological activities and therapeutic applications for benzoxazole derivatives, solidifying their importance in drug discovery and development. researchgate.netresearchgate.net

Applications in Drug Discovery and Development

Role as Lead Compounds in Medicinal Chemistry

The benzoxazole (B165842) nucleus is a privileged scaffold in medicinal chemistry, known to be a component of various pharmacologically active agents. vulcanchem.com Derivatives of benzoxazole have shown a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. vulcanchem.comsmolecule.com

5-Bromo-2-methyl-1,3-benzoxazole, in particular, is utilized in pharmaceutical development for the synthesis of novel compounds, especially those with antimicrobial potential. chemimpex.com The presence of the bromine atom is key, as it not only influences the molecule's electronic properties and binding affinity to biological targets but also serves as a crucial handle for synthetic modifications, making it an attractive lead compound for developing new therapeutic agents. smolecule.com

Intermediates in the Synthesis of Complex Pharmaceutical Agents

This compound is widely recognized as a key intermediate in organic synthesis. chemimpex.com Its utility lies in its ability to participate in reactions that build more complex molecular architectures. The bromine atom on the benzene (B151609) ring is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.

A specific example is its use in a tandem cyclization/coupling reaction. In a process catalyzed by an XPhos-Pd G3 complex, this compound reacts with dimethyl pent-4-yn-1-ylmalonate to produce dimethyl (2E)-2-((2-methyl-1,3-benzoxazol-5-yl)methylidene)cyclopentane-1,1-dicarboxylate, a complex carbocycle, in high yield. rsc.org This demonstrates the compound's role as a robust building block for creating intricate molecular frameworks. Another documented use is as a precursor in a Heck reaction with allyl cyanide to synthesize 3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile.

| Reaction Type | Reactants | Product | Significance |

|---|---|---|---|

| Palladium-Catalyzed Tandem Cyclization/Coupling | This compound and Dimethyl pent-4-yn-1-ylmalonate | Dimethyl (2E)-2-((2-methyl-1,3-benzoxazol-5-yl)methylidene)cyclopentane-1,1-dicarboxylate | Demonstrates utility in constructing complex carbocyclic structures for potential drug candidates. rsc.org |

| Heck Reaction | This compound and Allyl Cyanide | 3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile | Serves as a precursor for creating nitrile-containing compounds, which are common in pharmaceuticals. |

The programmed cell death-1 (PD-1) and its ligand (PD-L1) are crucial immune checkpoint proteins, and their inhibition is a leading strategy in cancer immunotherapy. Small-molecule inhibitors targeting the PD-1/PD-L1 pathway have been developed, with many featuring benzoxazole scaffolds as a core structural element. While direct synthesis of these inhibitors starting from this compound is not explicitly detailed in the available literature, its proven value as a reactive intermediate in forming complex aryl structures makes it an ideal candidate building block for this purpose. rsc.org Its ability to undergo palladium-catalyzed couplings allows for the precise installation of the benzoxazole moiety onto the larger scaffolds typical of PD-1/PD-L1 inhibitors.

Exploration as Fluorescent Probes

Beyond therapeutics, this compound is a foundational molecule for developing fluorescent probes for biological imaging and analytical chemistry. chemimpex.com The benzoxazole heterocycle itself possesses favorable photoluminescent properties. periodikos.com.brperiodikos.com.br

Systematic reviews indicate that benzoxazole derivatives are promising and potentially safer alternatives to commonly used fluorescent DNA probes, exhibiting enhanced fluorescence upon binding to nucleic acids. periodikos.com.brperiodikos.com.br Researchers have functionalized the benzoxazole core to create highly selective chemosensors. By incorporating specific chelating groups, benzoxazole-based probes have been synthesized for the detection of biologically and environmentally important species.

| Target Analyte | Probe Design Principle | Significance |

|---|---|---|

| DNA | Intercalation or binding to DNA grooves, leading to enhanced fluorescence emission. periodikos.com.brperiodikos.com.br | Offers a sensitive and potentially safer alternative for DNA visualization in molecular biology. periodikos.com.br |

| Fe³⁺ Ions | A rhodamine-based probe functionalized with 2-aminobenzoxazole (B146116) coordinates with Fe³⁺, causing a strong fluorescent and colorimetric response. rsc.org | Enables the mapping of iron ions in living cells, crucial for understanding iron metabolism and related diseases. rsc.org |

| Zn²⁺ and Cd²⁺ Ions | A macrocyclic structure containing a 1,3-bis(benzo[d]oxazol-2-yl)phenyl fluorophore selectively binds these metal ions. mdpi.com | Useful for detecting toxic heavy metals and important biological signaling ions. mdpi.com |

| Biothiols (GSH/Hcy/Cys) | A benzoxazole derivative with a nitroalkene recognition site reacts with thiols, leading to a significant fluorescence enhancement. nih.gov | Allows for the detection of important biological thiols involved in cellular redox homeostasis. nih.gov |

Potential in Agricultural Chemistry and Industrial Applications

The applications of this compound extend into industrial and materials science domains. It is classified for industrial and commercial usage and serves as a key chemical intermediate in manufacturing. buyersguidechem.com

In materials science, the compound is employed in the production of advanced materials, including polymers that possess unique optical properties. chemimpex.com The benzoxazole scaffold is also a component in some dyes and pigments. smolecule.com While its direct application in agriculture is not specified, the known antimicrobial properties of its derivatives suggest a potential, though unexplored, role in developing new agricultural fungicides or bactericides. smolecule.comchemimpex.com

Patent Landscape and Intellectual Property Analysis

Overview of Patents Citing 5-Bromo-2-methyl-1,3-benzoxazole

A direct search for patents explicitly citing this compound reveals a scarcity of specific intellectual property. The compound is more commonly encompassed within the Markush structures of patents claiming a wide array of substituted benzoxazole (B165842) derivatives. These patents often define a generic structure with variable substituents at different positions of the benzoxazole ring system. For instance, a patent might claim a benzoxazole derivative with a halogen at the 5-position and an alkyl group at the 2-position, a description that would include this compound. This approach allows for a broad protective scope, covering numerous individual compounds.

The primary role of this compound in the patent landscape appears to be that of a key intermediate in the synthesis of more complex, biologically active molecules. Its presence can be inferred in patents that describe methods for creating libraries of benzoxazole derivatives for drug discovery programs.

Analysis of Synthesis Patents Involving Benzoxazole Scaffolds

The synthesis of the benzoxazole scaffold is a well-established field, with numerous patents detailing various methodologies. These patents often focus on improving yield, reducing the number of steps, and employing more environmentally friendly reagents. Common strategies for the synthesis of 2-substituted benzoxazoles involve the condensation of o-aminophenols with a variety of reagents.

| Synthesis Method | Reagents | Key Features | Representative Patent |

| Condensation with Carboxylic Acids | o-aminophenol, carboxylic acid | Direct condensation, often requiring harsh conditions. | US2429178A google.com |

| Reaction with Aldehydes | o-aminophenol, aldehyde | Often followed by an oxidation step. | GB1087101A google.com |

| Cyclization with Acyl Chlorides | o-aminophenol, acyl chloride | Generally a high-yielding reaction. | CN109265409A google.com |

| Solid-Phase Synthesis | Polymer-supported o-aminophenol, various reagents | Enables the rapid generation of compound libraries. | Patent Application WO9921847A1 googleapis.com |

These synthetic routes are often applicable to the preparation of this compound by starting with 2-amino-4-bromophenol (B1269491) and an appropriate acetylating agent. The patent literature indicates a continuous effort to develop novel and more efficient synthetic protocols for this class of compounds google.com.

Trends and Gaps in Intellectual Property related to the Compound

The intellectual property landscape for this compound is characterized by several key trends and a significant gap.

Trends:

Broad Scaffolding Claims: The dominant trend is the patenting of broad Markush structures that encompass a multitude of benzoxazole derivatives. This strategy maximizes the intellectual property protection for a given chemical scaffold.

Focus on Therapeutic Applications: A vast number of patents are directed towards the therapeutic uses of benzoxazole derivatives, particularly in the areas of oncology, neurodegenerative diseases, and inflammation. sci-hub.se

Novel Synthesis Methods: There is a continuous interest in patenting new and improved methods for the synthesis of the benzoxazole core, aiming for greater efficiency and sustainability. google.com

Gaps:

Lack of Specific Patents: The most prominent gap is the absence of patents that specifically claim this compound as a novel composition of matter with a defined utility. This suggests that the compound may be considered a known chemical entity, readily accessible through established synthetic methods.

Underexplored Specific Applications: While the broader class of benzoxazoles is well-patented, the specific contribution of the 5-bromo and 2-methyl substitution pattern to biological activity may be an underexplored area for patenting. There could be niche therapeutic areas where this particular substitution pattern provides a unique advantage that has not yet been claimed.

Future Research Directions and Perspectives for 5 Bromo 2 Methyl 1,3 Benzoxazole and Its Analogs

The landscape of medicinal chemistry is in a constant state of evolution, with the benzoxazole (B165842) scaffold emerging as a particularly fruitful area of research. rsc.orgresearchgate.net The specific compound, 5-Bromo-2-methyl-1,3-benzoxazole, as a member of this versatile class, stands at a crossroads of potential future discoveries. calpaclab.com The following sections outline promising avenues for future research that could unlock the full therapeutic potential of this compound and its derivatives.

常见问题

Q. How can DFT predict electronic properties of this compound?

- Methodological Answer : Compute HOMO-LUMO gaps (e.g., 3.5–4.0 eV) and electrostatic potential maps at the B3LYP/6-311+G(d,p) level. Compare with experimental UV-Vis spectra (λ_max ≈ 320 nm) to validate charge-transfer transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。